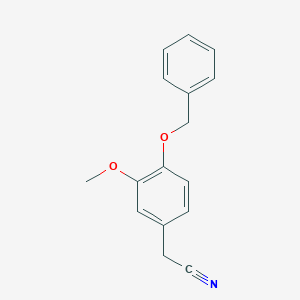

4-Benzyloxy-3-methoxyphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169520. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOYPRFHKIOHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305164 | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-29-4 | |

| Record name | 1700-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Benzyloxy-3-methoxyphenylacetonitrile (CAS: 1700-29-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylacetonitrile, a key organic intermediate. This document consolidates essential physicochemical properties, detailed spectral analysis, a step-by-step synthesis protocol, and insights into its applications in medicinal chemistry and drug development.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 1700-29-4 | [1] |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.2958 g/mol | [1] |

| IUPAC Name | 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile | |

| Synonyms | 4-Benzyloxy-3-methoxybenzyl cyanide, Homovanillonitrile benzyl ether | |

| Appearance | Yellow solid | [2] |

| Melting Point | 65-66 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A synthesis report confirms that the ¹H and ¹³C NMR data are consistent with the expected structure of this compound[2]. Based on the structure, the following peak assignments can be anticipated:

-

¹H NMR: Signals corresponding to the methoxy group protons, the benzylic protons of the acetonitrile moiety, the aromatic protons of both the benzyloxy and the methoxyphenyl rings, and the benzylic protons of the ether linkage.

-

¹³C NMR: Resonances for the carbon atoms of the nitrile group, the methoxy group, the benzylic carbon of the acetonitrile, the aromatic carbons, and the benzylic carbon of the ether.

Mass Spectrometry (MS)

The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound[4]. Predicted fragmentation patterns and collision cross-section data are also available, which can aid in its identification and characterization in complex mixtures[5].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration, C-O ether linkages, and aromatic C-H and C=C bonds[1].

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide[2].

Materials:

-

4-Hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (1.2 eq.)

-

Acetone

-

Dichloromethane (DCM)

-

2N Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-3-methoxyphenylacetonitrile in acetone, add potassium carbonate. Stir the resulting suspension for 10 minutes.

-

Slowly add benzyl bromide to the reaction mixture via a syringe.

-

Heat the reaction mixture to reflux for 4 hours.

-

After the reaction is complete, filter the suspension and wash the collected solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with dichloromethane.

-

Wash the organic layer sequentially with 2N NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield this compound as a yellow solid.

This protocol has been reported to yield a quantitative amount of the product[2].

Applications in Drug Discovery and Development

This compound and its structural analogs are valuable intermediates in the synthesis of pharmaceuticals. The methoxyphenylacetonitrile moiety is a key building block for various biologically active compounds.

Role as a Pharmaceutical Intermediate

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, related compounds are crucial in the production of antidepressants and other fine chemicals[2]. The structural motif is present in molecules designed to interact with biological targets. For instance, the synthesis of Tolcapone, a medication used in the treatment of Parkinson's disease, begins with the related compound 4-benzyloxy-3-methoxybenzaldehyde[6]. This highlights the importance of the benzyloxy-methoxyphenyl scaffold in medicinal chemistry.

Potential Biological Activities

Derivatives of structurally similar bromo-methoxyphenyl compounds have shown potential as cytotoxic agents against various cancer cell lines and as antimicrobial agents[7]. This suggests that the 4-benzyloxy-3-methoxyphenyl scaffold could be a valuable starting point for the development of new therapeutic agents.

Synthesis and Workflow Diagram

The synthesis of this compound can be visualized as a straightforward two-step process, beginning with the benzylation of the hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile.

References

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-methoxyphenylacetonitrile, a key organic intermediate, has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into its emerging role as a potential anti-cancer agent, presenting available data on its biological activity. This document aims to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical research and development.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol .[1] Its structure features a phenylacetonitrile core substituted with a methoxy group at the 3-position and a benzyloxy group at the 4-position of the phenyl ring.

A logical diagram of the molecular components is presented below:

Caption: Molecular components of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.30 g/mol | [1] |

| CAS Number | 1700-29-4 | [1] |

| Melting Point | 68-70 °C | |

| Appearance | Yellow solid | [2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the benzylation of 4-hydroxy-3-methoxyphenylacetonitrile.

Experimental Protocol: Synthesis

A widely adopted method for the synthesis of this compound is detailed below.[2]

Materials:

-

4-hydroxy-3-methoxyphenylacetonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

2N Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).

-

Stir the resulting suspension for 10 minutes at room temperature.

-

Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After completion of the reaction (monitored by TLC), filter the suspension and wash the solid residue with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with 2N NaOH and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.

The workflow for the synthesis is illustrated in the following diagram:

Caption: Synthetic workflow for this compound.

Spectral Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 254.11756 |

| [M+Na]⁺ | 276.09950 |

| [M-H]⁻ | 252.10300 |

| [M]⁺ | 253.10973 |

Data predicted by computational tools.

Although specific, experimentally verified NMR and IR peak lists for this compound are not consistently reported across publicly accessible sources, a synthesis report confirms that the obtained ¹H and ¹³C NMR data were in agreement with literature values.[2] For reference, typical chemical shift ranges for the functional groups present in the molecule are provided.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| -CH₂- (benzylic) | 5.0 - 5.2 | 70 - 75 |

| -CH₂-CN | 3.6 - 3.8 | 20 - 25 |

| Aromatic-H | 6.8 - 7.5 | 110 - 150 |

| -C≡N | - | 117 - 120 |

Table 4: Expected Major Infrared Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C≡N (nitrile) | 2260 - 2240 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether) | 1275 - 1200, 1075 - 1020 |

Biological Activity and Applications in Drug Development

This compound has been identified as a compound of interest in the field of oncology. It is classified as an anti-cancer agent and has been shown to be an effective inhibitor of cancer cells. While extensive public data on its specific cytotoxic effects and mechanisms of action are limited, its structural motifs are present in various biologically active molecules.

Potential Signaling Pathway Involvement

Although the direct signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature, a structurally related compound, 4-(Benzyloxy)phenol, has been shown to exert immunomodulatory effects through the JAK/STAT signaling pathway. This suggests a potential avenue of investigation for this compound's mechanism of action.

The following diagram illustrates a generalized experimental workflow for assessing the impact of a compound on a signaling pathway.

Caption: Experimental workflow for signaling pathway analysis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

To quantify the anti-cancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a valuable chemical entity with established synthetic routes and clear potential in the development of novel anti-cancer therapeutics. While its detailed biological mechanism of action is an active area of investigation, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate its spectral properties, cytotoxic profile against a broader range of cancer cell lines, and its precise interactions with cellular signaling pathways. Such research will be instrumental in unlocking the full therapeutic potential of this promising compound.

References

4-Benzyloxy-3-methoxyphenylacetonitrile IUPAC name

An In-depth Technical Guide to 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, a key chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of potentially bioactive molecules.

Chemical Identity and Descriptors

The subject of this guide is the organic compound commonly known as 4-Benzyloxy-3-methoxyphenylacetonitrile. Its formal IUPAC name is 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile.[1] This compound is a notable intermediate in organic synthesis due to its reactive nitrile group and the presence of a protected catechol moiety.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile[1] |

| Common Name | This compound |

| CAS Number | 1700-29-4[1][3] |

| Molecular Formula | C₁₆H₁₅NO₂[1][3][4] |

| Molecular Weight | 253.30 g/mol |

| InChI Key | KSOYPRFHKIOHMY-UHFFFAOYSA-N[3][4] |

| SMILES | COC1=C(C=CC(=C1)CC#N)OCC2=CC=CC=C2[4] |

| Synonyms | 2-[3-methoxy-4-(phenylmethoxy)phenyl]ethanenitrile, 2-[4-(benzyloxy)-3-methoxy-phenyl]acetonitrile, [4-(benzyloxy)-3-methoxyphenyl]acetonitrile[1] |

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits solubility in common organic solvents.[2] Its properties make it suitable for a variety of chemical transformations.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 65-66 °C | [1] |

| Solubility | Soluble in ethanol, dichloromethane; Limited solubility in water | [2] |

| Predicted XlogP | 2.8 | [4] |

Synthesis

The primary route for synthesizing 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile involves the benzylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile. This reaction protects the hydroxyl group, allowing for further selective modifications at other positions of the molecule.

Synthetic Workflow

The synthesis is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating 4-hydroxy-3-methoxyphenylacetonitrile with a base like potassium carbonate, acts as a nucleophile, attacking the electrophilic benzyl bromide.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile.[1]

Materials:

-

4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (1.2 eq.)

-

Acetone (Anhydrous)

-

Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.). Stir the resulting suspension for 10 minutes at room temperature.

-

Slowly add benzyl bromide (1.1 eq.) to the mixture using a syringe.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the suspension to room temperature and separate the solid precipitate by filtration. Wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dilute the residue with dichloromethane (50 mL).

-

Wash the organic layer sequentially with 2N NaOH solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield the final product, 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile, as a yellow solid.[1]

Applications in Drug Discovery and Development

While direct biological activity data for 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is limited, its significance lies in its role as a versatile synthetic intermediate. Its precursor, 4-hydroxy-3-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the anesthetic agent propanidid.[5] The structural motif of the title compound is present in various classes of biologically active molecules.

Derivatives of structurally related methoxyphenylacetonitriles and benzylated phenyl compounds have shown a wide range of pharmacological activities, suggesting potential applications for derivatives of the title compound.

Table 3: Biological Activities of Structurally Related Compound Classes

| Compound Class | Biological Activity | Potential Therapeutic Area | Reference |

| Bromo-methoxyphenyl derivatives | Anticancer, Antimicrobial | Oncology, Infectious Diseases | [6] |

| Benzothiazole derivatives | MAO-B Inhibition, Antioxidant | Parkinson's Disease | [7] |

| Methoxyphenylacetonitriles | Precursors to APIs | Various (e.g., Antidepressants) | [8][9] |

| Methoxybenzoic acid derivatives | Anticancer, Cytotoxic | Oncology | [10] |

The presence of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amines, or tetrazoles, opening pathways to a diverse range of derivatives. The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed at a later synthetic stage to yield free hydroxyl functionality, a common feature in many active pharmaceutical ingredients.

Logical Workflow for Derivative Synthesis and Evaluation

The development of novel therapeutic agents from 2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile would typically follow a structured workflow involving chemical modification followed by biological screening.

Representative Experimental Protocol: Cell Viability (MTT) Assay

To assess the potential cytotoxic activity of novel derivatives synthesized from the title compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a representative method used for evaluating the anticancer potential of new chemical entities.[6][10]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

2-[3-methoxy-4-(phenylmethoxy)phenyl]acetonitrile is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While it may not possess prominent biological activity itself, its utility as a scaffold for generating diverse libraries of novel compounds is clear. The established synthetic route is efficient, and the compound's functional groups provide multiple handles for chemical modification. Researchers in drug development can leverage this intermediate as a starting point for programs targeting a range of therapeutic areas, including oncology and neurodegenerative diseases, building upon the known activities of structurally related molecules.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 1700-29-4: this compound [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C16H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-benzyloxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the common starting materials, provides in-depth experimental protocols, and presents quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound, also known as O-benzyl-homovanillonitrile, is a crucial building block in organic synthesis. Its structure, featuring a protected phenol and a reactive nitrile group, makes it a versatile precursor for the elaboration of more complex molecular architectures, particularly in the field of medicinal chemistry. This guide outlines the most common and effective methods for its preparation, starting from readily available precursors.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several strategic routes. The most common strategies involve the initial preparation of a key intermediate, 4-benzyloxy-3-methoxybenzaldehyde, followed by its conversion to the target nitrile. Alternatively, the nitrile functionality can be introduced prior to the benzylation of the phenolic hydroxyl group. This guide will detail the following primary synthetic pathways:

-

Route A: Synthesis from Vanillin via 4-Benzyloxy-3-methoxybenzaldehyde.

-

Route B: Synthesis from 4-Hydroxy-3-methoxyphenylacetonitrile.

-

Route C: Synthesis from Vanillyl Alcohol.

The logical workflow for these synthetic approaches is illustrated below.

Caption: Synthetic routes to this compound.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Vanillin | Benzyl Chloride | K₂CO₃, KI | DMF | 70 | 22 | 91 | [1] |

Table 2: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile

| Starting Material | Cyanide Source | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Vanillyl Alcohol | Sodium Cyanide | - | DMF | 120 | 24 | 68 | [2][3] |

| Vanillyl Alcohol | Sodium Cyanide | Conc. HCl, NaI | Acetone | Reflux | 16-20 | 74-81 (analogous) | [2] |

| Vanillyl Alcohol | TMSCN | InBr₃ | Dichloromethane | Room Temp | 0.08-0.5 | 46-99 (general) | [2] |

| N-Methylvanillylamine | Sodium Cyanide | Acetic Acid | DMSO | 125 | 2 | 94 | [4] |

| N-Methylvanillylamine | Hydrocyanic Acid | - | DMSO | 125 | 2 | 87 | [4] |

Table 3: Synthesis of this compound from 4-Hydroxy-3-methoxyphenylacetonitrile

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Hydroxy-3-methoxyphenylacetonitrile | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 4 | Quantitative | [5] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations.

Route A: Synthesis from Vanillin

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin [1]

Caption: Benzylation of Vanillin.

-

Materials:

-

Vanillin (5 mmol, 0.76 g)

-

Anhydrous Potassium Carbonate (K₂CO₃) (5 mmol, 0.69 g)

-

Potassium Iodide (KI) (catalytic amount, 50 mg)

-

Benzyl Chloride (5 mmol)

-

Anhydrous Dimethylformamide (DMF) (7 mL)

-

Ethyl Acetate

-

Water

-

Brine

-

-

Procedure:

-

To a solution of vanillin in anhydrous DMF (5 mL), add anhydrous K₂CO₃ and a catalytic amount of KI.

-

Stir the mixture at 60°C for 20 minutes.

-

Add a solution of benzyl chloride in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture at 70°C for 22 hours.

-

After cooling, add water (30 mL) and perform extractions with ethyl acetate (2 x 20 mL, 1 x 15 mL).

-

Combine the organic phases and wash with water (10 mL) and then brine (15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the product.

-

Step 2: Conversion of 4-Benzyloxy-3-methoxybenzaldehyde to this compound (General Procedure)

While a specific protocol for this substrate is not detailed in the provided results, a general and effective method involves the use of p-toluenesulfonylhydrazide (tosylhydrazine) and a cyanide source.

-

Materials:

-

4-Benzyloxy-3-methoxybenzaldehyde

-

p-Toluenesulfonylhydrazide

-

Sodium Cyanide or Potassium Cyanide

-

Methanol or Ethanol

-

Solvent for work-up (e.g., Dichloromethane or Ethyl Acetate)

-

Water

-

-

Procedure (Illustrative):

-

Dissolve 4-benzyloxy-3-methoxybenzaldehyde in methanol or ethanol.

-

Add an equimolar amount of p-toluenesulfonylhydrazide and a catalytic amount of acid (e.g., acetic acid).

-

Stir the mixture at room temperature or with gentle heating until the formation of the tosylhydrazone is complete (monitored by TLC).

-

To the solution of the tosylhydrazone, add an excess of sodium or potassium cyanide.

-

Heat the reaction mixture to reflux for several hours until the conversion to the nitrile is complete (monitored by TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization.

-

Route B: Synthesis from 4-Hydroxy-3-methoxyphenylacetonitrile

Step 1: Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile [5]

Caption: Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile.

-

Materials:

-

4-Hydroxy-3-methoxyphenylacetonitrile (6.60 mmol, 1.08 g)

-

Benzyl Bromide (7.26 mmol, 1.24 g)

-

Potassium Carbonate (K₂CO₃) (7.92 mmol, 1.10 g)

-

Acetone (14 mL)

-

Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH) solution

-

Brine

-

-

Procedure:

-

To a solution of 4-hydroxy-3-methoxyphenylacetonitrile in acetone, add K₂CO₃ and stir the suspension for 10 minutes.

-

Slowly add benzyl bromide dropwise via syringe.

-

Heat the reaction mixture to reflux for 4 hours.

-

After completion, filter the suspension and wash the precipitated solid with acetone.

-

Concentrate the filtrate under reduced pressure and dilute with dichloromethane.

-

Wash the organic layer sequentially with 2N NaOH and brine.

-

Dry the organic layer with Na₂SO₄, and remove the solvent under vacuum to afford the target product.

-

Route C: Synthesis from Vanillyl Alcohol

Step 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from Vanillyl Alcohol [2][3]

Caption: Cyanation of Vanillyl Alcohol.

-

Materials:

-

Vanillyl Alcohol (0.12 mol)

-

Sodium Cyanide (NaCN) (0.14 mol)

-

N,N-Dimethylformamide (DMF) (300 mL)

-

Water

-

Solid Sodium Hydroxide (NaOH)

-

Acetic Acid

-

Chloroform

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve vanillyl alcohol in DMF.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to 120°C and stir for 24 hours.

-

Cool the solution to room temperature and cautiously add water.

-

Basify the reaction mixture to pH 10 using solid NaOH and remove the DMF by distillation under reduced pressure.

-

Add water and acetic acid to achieve a neutral pH.

-

Extract the aqueous mixture with chloroform.

-

Combine the organic extracts, wash with water, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Step 2: Benzylation of 4-Hydroxy-3-methoxyphenylacetonitrile

Follow the protocol described in Section 4.2, Step 1 .

Conclusion

This technical guide has detailed several viable synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl vanillin | C15H14O3 | CID 11481899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of a solute in a solvent. The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are critical factors. 4-Benzyloxy-3-methoxyphenylacetonitrile, with its aromatic rings, ether linkage, and nitrile group, exhibits a moderate polarity. The presence of the nitrile group (-C≡N) contributes to its reactivity, making it a valuable intermediate in organic synthesis.[1] Its solubility is expected to be favorable in a range of organic solvents. One vendor suggests it is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]

Predicted Solubility Profile

Based on the structural features of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The following table summarizes these predictions, which should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble to Very Soluble | The polar hydroxyl group of the alcohol can interact favorably with the polar functionalities of the solute. |

| Halogenated | Dichloromethane (DCM) | Soluble | The moderate polarity of DCM is well-suited to dissolve compounds with both aromatic and polar functional groups.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Ethers can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for this compound. |

| Ketones | Acetone | Soluble | Acetone's polarity and ability to accept hydrogen bonds suggest good solubility. |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate provides a balance of polar and non-polar characteristics suitable for dissolving the compound. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These highly polar solvents are generally excellent for dissolving a wide range of organic compounds. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the solute is likely to limit its solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires systematic experimental evaluation. The following are established methods that can be employed.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[2]

-

Add 0.5 mL of the chosen solvent to the test tube.[2]

-

Vigorously shake or stir the mixture for 1-2 minutes.[3]

-

Observe the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

This process can be used to quickly categorize solvents before proceeding to quantitative analysis.[2]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[4]

Procedure:

-

Prepare a series of vials, each containing a known volume of a specific organic solvent.

-

Add an excess amount of crystalline this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a filtered syringe to avoid transferring any undissolved solid.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Visualization of Experimental and Logical Workflows

Understanding the context in which solubility data is critical can be aided by visualizing experimental and logical workflows.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of an organic compound.

Caption: Experimental workflow for quantitative solubility determination.

Logical Relationship: Role as a Synthetic Intermediate

This compound and similar structures serve as important intermediates in the synthesis of more complex molecules, such as the calcium channel blocker Verapamil.[5] The following diagram illustrates a simplified, logical synthetic pathway where understanding solubility is crucial for reaction and purification steps.

Caption: Role as a key intermediate in a synthetic pathway.

Conclusion

While specific, quantitative solubility data for this compound in a range of organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this crucial information. By employing the outlined experimental protocols, scientists and drug development professionals can generate reliable solubility data to facilitate process optimization, ensure high purity of intermediates and final products, and ultimately accelerate the drug development pipeline. The provided diagrams offer a clear visual representation of both the practical experimental workflow and the logical importance of this compound in synthetic chemistry.

References

Spectroscopic Profile of 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Benzyloxy-3-methoxyphenylacetonitrile, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectral Data Summary

The empirical formula for this compound is C₁₆H₁₅NO₂, with a molecular weight of 253.29 g/mol .[1][2] The spectral data presented below has been compiled from various sources and, where experimental data is unavailable, has been supplemented with predicted values to provide a comprehensive profile.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of this compound is presented in the table below.

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 253 | 100 | [M]⁺ (Molecular Ion) |

| 162 | 55 | [M - C₇H₇]⁺ |

| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N (Nitrile) stretch |

| ~1600, ~1510, ~1450 | Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1020 | Strong | Aryl-O-CH₂ stretch (symmetric) |

Data sourced from the NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

Table 3: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.25 | Multiplet | 5H | Aromatic protons (Benzyloxy group) |

| ~6.90 | Multiplet | 3H | Aromatic protons (Phenylacetonitrile moiety) |

| ~5.10 | Singlet | 2H | -O-CH₂- (Benzyl) |

| ~3.85 | Singlet | 3H | -O-CH₃ (Methoxy) |

| ~3.65 | Singlet | 2H | -CH₂-CN (Acetonitrile) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | Aromatic C-O |

| ~148.0 | Aromatic C-O |

| ~136.5 | Aromatic C (ipso, Benzyl) |

| ~128.5 | Aromatic C-H (Benzyl) |

| ~128.0 | Aromatic C-H (Benzyl) |

| ~127.5 | Aromatic C-H (Benzyl) |

| ~123.0 | Aromatic C (ipso, Phenylacetonitrile) |

| ~121.0 | Aromatic C-H |

| ~118.0 | C≡N (Nitrile) |

| ~114.0 | Aromatic C-H |

| ~113.0 | Aromatic C-H |

| ~71.0 | -O-CH₂- (Benzyl) |

| ~56.0 | -O-CH₃ (Methoxy) |

| ~23.0 | -CH₂-CN (Acetonitrile) |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample.

-

Spectrum Generation: The detector measures the attenuation of the evanescent wave at different infrared frequencies, resulting in an infrared absorption spectrum. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic field homogeneity is optimized through a process called "shimming."

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structure of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Potential Research Frontiers for 4-Benzyloxy-3-methoxyphenylacetonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-methoxyphenylacetonitrile, a readily accessible aromatic nitrile, presents a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores promising research avenues centered on this molecule, with a primary focus on its conversion to isoquinoline alkaloids and the subsequent evaluation of their biological activity, particularly as dopamine receptor antagonists. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols for key transformations and biological assays, and a framework for identifying novel drug candidates.

Introduction: The Potential of a Versatile Precursor

This compound serves as a key building block in organic synthesis due to the versatile reactivity of its nitrile and benzylic functionalities. Its structural resemblance to the core of numerous naturally occurring and synthetic bioactive molecules, particularly within the isoquinoline alkaloid family, makes it an attractive starting material for drug discovery programs. Isoquinoline alkaloids are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuromodulatory effects. A particularly compelling area of research lies in the development of isoquinoline-based ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

This guide outlines a strategic approach for leveraging this compound in the discovery of novel therapeutic agents. We will delve into the synthetic pathways to construct the isoquinoline scaffold, methods for functional group manipulation, and detailed protocols for assessing the biological activity of the resulting compounds.

Synthetic Pathways: From Nitrile to Bioactive Scaffolds

The primary proposed research direction involves the transformation of this compound into substituted isoquinolines. This can be achieved through a multi-step synthetic sequence, with the Bischler-Napieralski reaction being a cornerstone of the strategy.

Overall Synthetic Workflow

The proposed synthetic route to access 1-(4-benzyloxy-3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolines is depicted below. This workflow provides a logical progression from the starting material to the target compounds.

Key Synthetic Transformations and Experimental Protocols

The initial step involves the reduction of the nitrile group to a primary amine, yielding the corresponding phenethylamine derivative.

Experimental Protocol: Reduction of this compound

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-benzyloxy-3-methoxyphenyl)ethan-1-amine. The product can be purified by column chromatography if necessary.

-

The resulting phenethylamine is then acylated to form the N-acyl derivative, which is the direct precursor for the Bischler-Napieralski reaction. The choice of acylating agent will determine the substituent at the 1-position of the final isoquinoline.

Experimental Protocol: Acylation of 2-(4-Benzyloxy-3-methoxyphenyl)ethan-1-amine

-

Materials: 2-(4-Benzyloxy-3-methoxyphenyl)ethan-1-amine, acyl chloride or anhydride (e.g., acetyl chloride, phenylacetyl chloride), triethylamine or pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve the phenethylamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add the acylating agent (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide. This product is often used in the next step without further purification.

-

This key step involves the intramolecular cyclization of the N-acylphenethylamine to form a 3,4-dihydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Reaction [1]

-

Materials: N-acyl-2-(4-benzyloxy-3-methoxyphenyl)ethylamine, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), anhydrous toluene or acetonitrile.

-

Procedure:

-

Dissolve the amide (1 equivalent) in anhydrous toluene.

-

Add POCl₃ (2-3 equivalents) dropwise to the solution at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 8-9.

-

Extract the product with DCM or chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

-

The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Reduction of the Dihydroisoquinoline

-

Materials: 3,4-Dihydroisoquinoline derivative, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve the dihydroisoquinoline in methanol.

-

Cool the solution to 0 °C and add NaBH₄ portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure and add water to the residue.

-

Extract the product with DCM.

-

Dry the organic layer and concentrate to yield the tetrahydroisoquinoline.

-

The final step in this synthetic sequence is the removal of the benzyl protecting group to yield the free phenolic hydroxyl group, a common feature in many biologically active isoquinolines.

Experimental Protocol: Debenzylation of the Tetrahydroisoquinoline [2][3]

-

Materials: Benzyl-protected tetrahydroisoquinoline, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

-

Procedure:

-

Dissolve the tetrahydroisoquinoline in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the debenzylated product.

-

Potential Biological Targets: Dopamine Receptors

A significant body of research highlights the potential of isoquinoline alkaloids as modulators of dopamine receptors.[4][5][6][7][8] These G protein-coupled receptors play a crucial role in neurotransmission and are implicated in various neurological and psychiatric conditions. The synthesized tetrahydroisoquinolines from this compound are excellent candidates for screening as dopamine receptor ligands, particularly as antagonists.

Dopamine Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are typically coupled to Gαi/o proteins. Antagonism of these receptors blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Benchmarking: Known Isoquinoline Dopamine Receptor Antagonists

To provide context for newly synthesized compounds, the following table summarizes the binding affinities (Ki) of some known isoquinoline-based dopamine receptor antagonists.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (S)-(-)-Isocorypalmine | D1 | 5.5 | [5] |

| D2 | 41.8 | [5] | |

| (S)-(-)-Tetrahydropalmatine | D1 | 124 | [5] |

| D2 | 388 | [5] | |

| O-nornuciferine | D1 | 2090 | [6] |

| D2 | 1140 | [6] |

Biological Evaluation: Screening for Dopamine Receptor Activity

A crucial aspect of this research is the biological evaluation of the synthesized isoquinoline derivatives. This involves both assessing their ability to bind to dopamine receptors and their functional effect on receptor signaling.

Dopamine Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay [4][5][9]

-

Materials: Cell membranes expressing the human dopamine D2 receptor, [³H]-Spiperone (radioligand), unlabeled spiperone or haloperidol (for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4), glass fiber filters, scintillation cocktail.

-

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

For total binding wells, add only buffer and membranes.

-

For non-specific binding wells, add a high concentration of unlabeled spiperone or haloperidol.

-

Initiate the binding reaction by adding [³H]-Spiperone at a concentration close to its Kd.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Measuring cAMP Levels

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist or an antagonist. For D2 receptors, antagonists will block the dopamine-induced inhibition of cAMP production.

Experimental Protocol: cAMP Functional Assay for D2 Receptor Antagonism [10][11][12][13]

-

Materials: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells), dopamine, forskolin (an adenylyl cyclase activator), test compounds, a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Procedure:

-

Seed the cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin.

-

Incubate for a defined period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value for the antagonist's ability to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production.

-

Future Directions and Conclusion

The synthetic and screening methodologies outlined in this guide provide a robust framework for initiating a drug discovery program centered on this compound. Future research could expand upon this foundation in several ways:

-

Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituent at the 1-position of the isoquinoline core and modifications to the aromatic ring can be explored to optimize binding affinity and functional activity.

-

Exploration of Other Biological Targets: The synthesized isoquinoline library can be screened against a broader panel of biological targets, as this scaffold is known for its promiscuous yet potent bioactivities.

-

In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its discovery and historical significance, outlines detailed experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates relevant chemical pathways using logical diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, also known as 4-(phenylmethoxy)-3-methoxybenzeneacetonitrile or 4-benzyloxy-3-methoxybenzyl cyanide, is an organic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a protected catechol-like moiety, makes it a valuable building block for the synthesis of complex molecules with biological activity. This guide explores the foundational aspects of this compound, from its initial synthesis to its role in the development of therapeutic agents.

Discovery and History

While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the exploration of synthetic routes towards complex pharmaceutical agents. The compound gained significance as a crucial intermediate in the synthesis of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease. The development of practical and efficient syntheses of Tolcapone necessitated the preparation of this compound, solidifying its importance in the field of medicinal chemistry. The historical context of this compound is therefore best understood through the evolution of synthetic strategies for Tolcapone and other bioactive molecules sharing the 4-benzyloxy-3-methoxyphenyl scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1700-29-4 | [1][2] |

| Molecular Formula | C₁₆H₁₅NO₂ | [2][3] |

| Molecular Weight | 253.30 g/mol | [2] |

| Appearance | Typically a solid at room temperature | [1] |

| Melting Point | 68-70 °C | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |

| SMILES | COC1=C(C=C(C=C1)CC#N)OCC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C16H15NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the benzylation of its precursor, 4-hydroxy-3-methoxyphenylacetonitrile.

Synthesis of the Precursor: 4-Hydroxy-3-methoxyphenylacetonitrile

The precursor, 4-hydroxy-3-methoxyphenylacetonitrile (also known as homovanillonitrile), is a known chemical intermediate.[4] A common synthesis route starts from vanillin.[4] One patented method describes its preparation from the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide.[4]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile [4]

-

Reaction: N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) are suspended in dimethylsulfoxide (1 liter).

-

The mixture is heated to 125°C to dissolve the solids.

-

A solution of glacial acetic acid (100 ml) in water (200 ml) is added at this temperature.

-

The reaction mixture is stirred for an additional 2 hours under a nitrogen atmosphere at 125°C.

-

After cooling to 80°C, the dimethylsulfoxide is removed by distillation under a water-pump vacuum.

-

Water (900 ml) is added to the residue, and the product is extracted with chloroform (350 ml).

-

The chloroform phase is washed with water and dried with sodium sulfate.

-

The chloroform is distilled off in vacuo to yield an oil, which is then cooled and seeded to induce crystallization.

-

Yield: 143 g (94% of theory).[4]

-

Melting Point: 53-54°C.[4]

Benzylation to this compound

The final step involves the protection of the phenolic hydroxyl group with a benzyl group.

Experimental Protocol: Synthesis of this compound

-

Reactants: 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide.

-

Reagents: Potassium carbonate (K₂CO₃) and acetone.

-

Procedure:

-

Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in acetone.

-

Add potassium carbonate to the solution and stir the suspension.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, filter the suspension and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with an aqueous base (e.g., NaOH) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under vacuum to obtain the final product.

-

-

Yield: Quantitative yields have been reported.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Role in Drug Development: Synthesis of Tolcapone

This compound is a pivotal intermediate in the synthesis of Tolcapone, a medication used to treat Parkinson's disease.[5] Tolcapone functions by inhibiting the enzyme catechol-O-methyltransferase (COMT), which plays a role in the degradation of levodopa, a primary treatment for Parkinson's.[5]

The synthesis of Tolcapone from this compound typically involves the conversion of the nitrile group to a ketone and subsequent modifications to the aromatic ring.

Caption: Synthetic pathway from Vanillin to Tolcapone, highlighting the role of this compound.

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a clear workflow.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic intermediates in the realm of drug discovery and development. While its own biological activity is not the primary focus, its role as a key building block, particularly in the synthesis of the anti-Parkinsonian drug Tolcapone, is firmly established. The synthetic methodologies outlined in this guide provide a clear path for its preparation, and the structured presentation of its properties and applications is intended to support further research and innovation in medicinal chemistry. As the quest for novel therapeutics continues, the strategic use of such well-characterized intermediates will undoubtedly remain a cornerstone of successful drug development programs.

References

- 1. CAS 1700-29-4: this compound [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C16H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 5. Tolcapone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetonitrile and its Analogues and Homologues for Researchers and Drug Development Professionals

An exploration into the synthesis, chemical properties, and biological activities of a versatile class of compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of 4-benzyloxy-3-methoxyphenylacetonitrile, a key chemical intermediate, along with its structural analogues and homologues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and insights into their potential biological significance, particularly in relation to the Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathway.

Chemical Structures and Properties

This compound and its derivatives are characterized by a central phenylacetonitrile core with methoxy and benzyloxy (or other alkoxy) substituents. These structural features, particularly the vanillyl group, are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds.

Table 1: Physicochemical Properties of this compound and Selected Analogues/Homologues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₆H₁₅NO₂ | 253.29 | 93-95 |

| 4-Hydroxy-3-methoxyphenylacetonitrile | C₉H₉NO₂ | 163.17 | 53-54[1] |

| 4-Methoxy-3-methoxyphenylacetonitrile (Veratryl cyanide) | C₁₀H₁₁NO₂ | 177.19 | 63-65 |

| 4-Ethoxy-3-methoxyphenylacetonitrile | C₁₁H₁₃NO₂ | 191.23 | N/A |

| 4-(4-Chlorobenzyloxy)-3-methoxyphenylacetonitrile | C₁₆H₁₄ClNO₂ | 287.74 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound and its homologues typically involves a two-step process starting from vanillin. The first step is the conversion of vanillin to 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile). The second step involves the etherification of the phenolic hydroxyl group.

Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile

A common route for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile involves the reaction of N-methylvanillylamine with sodium cyanide in dimethyl sulfoxide.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile [1]

-

Materials: N-methylvanillylamine (160.8 g), sodium cyanide (54 g), dimethyl sulfoxide (1 L), glacial acetic acid (100 ml), water (200 ml), chloroform.

-

Procedure:

-

Suspend N-methylvanillylamine and sodium cyanide in dimethyl sulfoxide in a reaction vessel.

-

Heat the mixture to 125°C to dissolve the solids.

-

At 125°C, add a solution of glacial acetic acid in water.

-

Stir the reaction mixture for 2 hours under a nitrogen atmosphere at 125°C.

-

Cool the mixture to 80°C and remove the dimethyl sulfoxide by vacuum distillation.

-

Add water to the residue and extract with chloroform.

-

Wash the chloroform phase with water and dry over sodium sulfate.

-

Remove the chloroform in vacuo to yield an oil.

-

Cool and seed the oil to induce crystallization.

-

-

Yield: 143 g (94% of theory).[1]

-

Melting Point: 53-54°C.[1]

Synthesis of this compound and its Homologues/Analogues (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile method for preparing ethers from an organohalide and a deprotonated alcohol (alkoxide). This method can be readily applied to the synthesis of this compound and its derivatives from 4-hydroxy-3-methoxyphenylacetonitrile.

General Experimental Protocol: Williamson Ether Synthesis

-

Materials: 4-hydroxy-3-methoxyphenylacetonitrile, a suitable base (e.g., potassium carbonate, sodium hydride), an appropriate alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide, 4-chlorobenzyl bromide), and a polar aprotic solvent (e.g., acetone, DMF).

-

Procedure:

-

Dissolve 4-hydroxy-3-methoxyphenylacetonitrile in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir to form the phenoxide.

-

Add the alkyl or benzyl halide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Workflow for the Synthesis of Analogues and Homologues

Caption: General synthetic workflow.

Biological Activities

Substituted phenylacetonitriles exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The vanillyl moiety present in this compound and its derivatives suggests a potential interaction with the TRPV1 receptor, a key player in pain and inflammation pathways.

Table 2: Biological Activity Data of Related Compounds

| Compound/Derivative Class | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Cinnamic acid amides | Anticancer | IC₅₀: 0.34 µM - 22.4 µM (HCT116 cells) | [2] |

| Substituted benzimidazoles | Antibacterial (E. faecalis) | MIC: 8 µM - 16 µM | [3] |

| Vanillin derivatives | Antimicrobial | Not specified | [4] |

| TRPV1 Antagonists | TRPV1 Inhibition | IC₅₀ values in the nM range | [5] |

Note: The data presented is for structurally related compounds and may not be directly representative of this compound and its direct derivatives.

Antimicrobial Activity

While specific MIC values for this compound were not found in the reviewed literature, related compounds containing the vanillyl group have demonstrated antimicrobial properties. Further screening of this class of compounds against a panel of bacterial and fungal strains is warranted.

Cytotoxicity

Potential Interaction with the TRPV1 Signaling Pathway